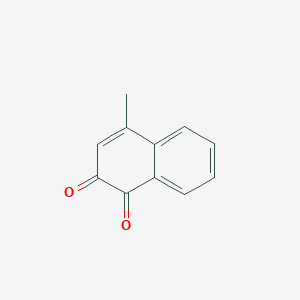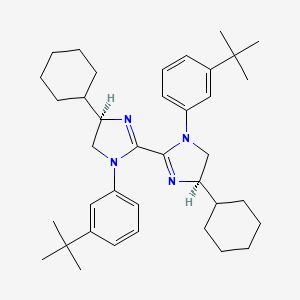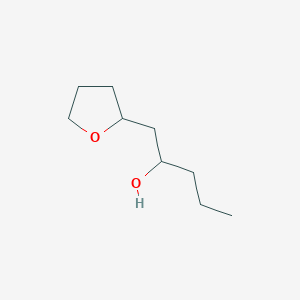
1-(Oxolan-2-yl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yl)pentan-2-ol is an organic compound with the molecular formula C9H18O2. It is a secondary alcohol featuring a tetrahydrofuran ring (oxolane) attached to a pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a suitable pentanol derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the oxolane ring and the attachment of the pentanol chain .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds, ethers
Scientific Research Applications
1-(Oxolan-2-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 1-(Oxolan-2-yl)butan-2-ol
- 1-(Oxolan-2-yl)hexan-2-ol
- 1-(Oxolan-2-yl)propan-2-ol
Comparison: 1-(Oxolan-2-yl)pentan-2-ol is unique due to its specific chain length and structural configuration. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can influence its suitability for various applications and its behavior in chemical reactions .
Properties
CAS No. |
6963-46-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(oxolan-2-yl)pentan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-2-4-8(10)7-9-5-3-6-11-9/h8-10H,2-7H2,1H3 |
InChI Key |
AUFHQHXLHVLBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


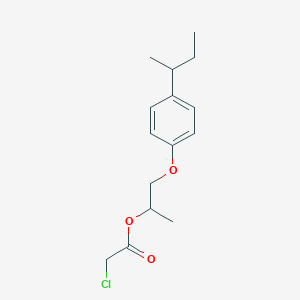
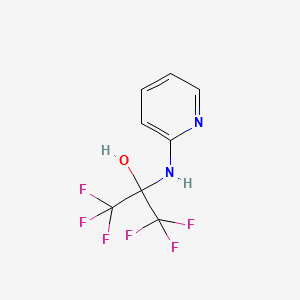
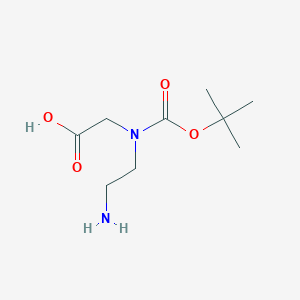
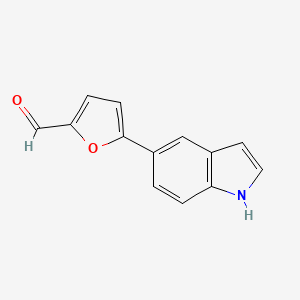
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
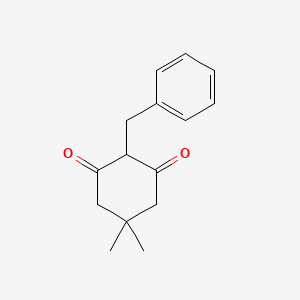
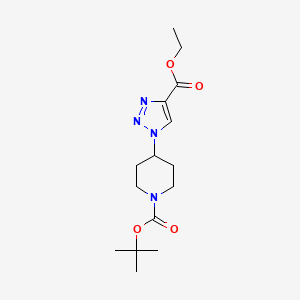
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
